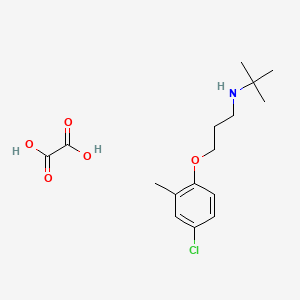![molecular formula C15H10ClIN2OS2 B6123407 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6123407.png)
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide, also known as CIT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival. 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer effects, 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide in lab experiments is its high yield synthesis method. Additionally, 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide has been shown to have minimal toxicity in normal cells, making it a safer alternative to other anticancer agents. However, one limitation is that the mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide is not fully understood, which may hinder its development as a cancer treatment.
Zukünftige Richtungen
Future research on 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide could focus on its potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies could investigate the mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide to better understand its anticancer properties. Finally, research could explore the potential use of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide in other fields, such as anti-inflammatory and antioxidant therapies.
Synthesemethoden
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide involves the reaction of 5-chloro-2-mercaptobenzothiazole with 4-iodoaniline in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide in a high yield.
Wissenschaftliche Forschungsanwendungen
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2OS2/c16-9-1-6-13-12(7-9)19-15(22-13)21-8-14(20)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZJYESIWUECRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6123328.png)

![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)

![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)

![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)
![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)